![molecular formula C18H20N2O2 B188463 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone CAS No. 21399-34-8](/img/structure/B188463.png)
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methoxyphenyl ethylidene hydrazone and is a derivative of phenylhydrazine. The chemical structure of this compound consists of a hydrazone group, which is attached to a methoxyphenyl group and an ethylidene group.
Mechanism Of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Biochemical And Physiological Effects
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antifungal and antibacterial activity. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against a wide range of microorganisms and cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone. One potential direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biological activity of this compound and may lead to the development of more potent derivatives. Another potential direction is to investigate the potential applications of this compound in the field of material science. It has been shown to have potential as a corrosion inhibitor, and further research may lead to the development of more effective corrosion inhibitors. Finally, there is a need for further research on the potential toxicity of this compound. This will help to ensure that it can be used safely in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and other fields make it an important compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. This reaction results in the formation of 1-(4-Methoxyphenyl)ethanone, which is then reacted with hydrazine hydrate to form 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone.
Scientific Research Applications
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential anti-cancer agent. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential application as a corrosion inhibitor in the field of material science.
properties
CAS RN |
21399-34-8 |
|---|---|
Product Name |
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone |
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-9-17(21-3)10-6-15)19-20-14(2)16-7-11-18(22-4)12-8-16/h5-12H,1-4H3/b19-13+,20-14+ |
InChI Key |
GHKNYIKKEJMSCR-IWGRKNQJSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)OC)/C)/C2=CC=C(C=C2)OC |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Other CAS RN |
21399-34-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



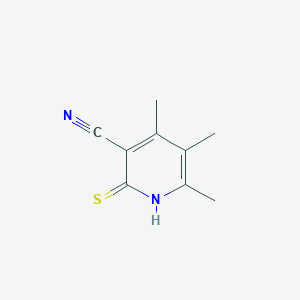
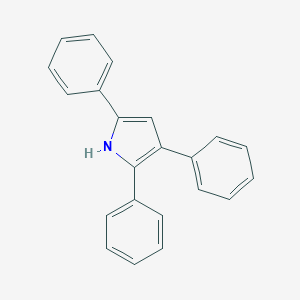
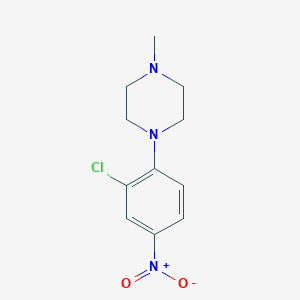
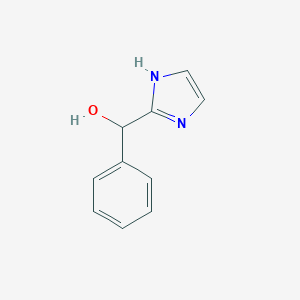
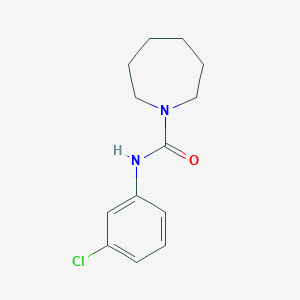
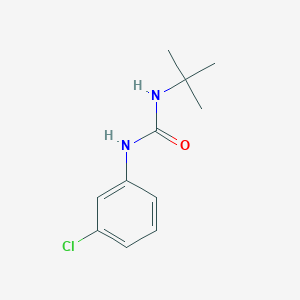
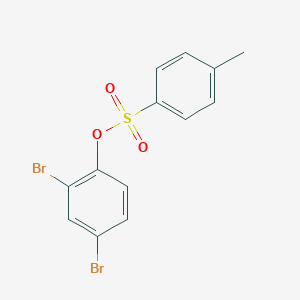
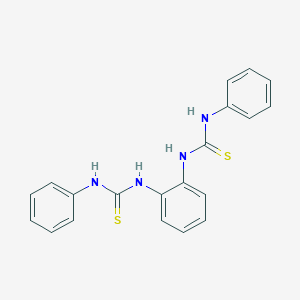
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
